Isochroman-6-amine
Description
Overview of the Isochroman (B46142) Core Structure in Medicinal Chemistry
The isochroman scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Current time information in Bangalore, IN.rsc.orgresearchgate.net This versatility has made isochroman and its derivatives the subject of extensive research. Compounds containing this heterocyclic system are found in various natural products and have been synthesized as candidates for a wide array of therapeutic uses. Current time information in Bangalore, IN.mdpi.com
The biological significance of the isochroman scaffold is broad, with derivatives exhibiting a range of pharmacological activities. jst.go.jp These activities underscore the scaffold's importance as a foundational structure in drug discovery and development. Current time information in Bangalore, IN.researchgate.net
Table 2: Reported Biological Activities of Isochroman Derivatives
| Biological Activity | Description | References |
| Antihypertensive | Agents that lower high blood pressure. | jst.go.jpresearchgate.net |
| Anti-inflammatory | Substances that reduce inflammation or swelling. | Current time information in Bangalore, IN.jst.go.jp |
| Antimicrobial | Agents that kill microorganisms or stop their growth. | Current time information in Bangalore, IN.jst.go.jp |
| Antitumor | Compounds that are used to treat cancer. | jst.go.jpresearchgate.net |
| Antioxidant | Molecules that inhibit the oxidation of other molecules. | nih.govjst.go.jp |
| Central Nervous System (CNS) Activity | Compounds that can affect the central nervous system. | jst.go.jpresearchgate.net |
Significance of Amine Functionality at the C-6 Position of Isochroman Scaffold
The precise placement of functional groups on a molecular scaffold is critical for determining its biological activity. While extensive research on Isochroman-6-amine is still emerging, the position of the amine group at the C-6 carbon is of particular interest. The amine group, a basic nitrogen-containing functionality, can significantly influence a molecule's physicochemical properties, such as its solubility, polarity, and ability to form hydrogen bonds. These properties are crucial for how the molecule interacts with biological targets.
In the broader context of medicinal chemistry, the introduction of an amine group can be a key step in modulating the pharmacological profile of a compound. For instance, in the development of anticonvulsant agents based on a 1,4-oxazepine-3,5-dione scaffold, the nature of N-substituted alkyl groups was found to be important for their activity. researchgate.net Similarly, for 6-aminohexanoic acid, the amino group is a key feature for its use as a linker in various biologically active structures. nih.gov
Research Landscape and Emerging Trends for this compound and its Derivatives
The current research landscape for this compound and related compounds is characterized by a focus on innovative synthetic methodologies and the exploration of new therapeutic applications.
A significant trend is the development of novel and efficient synthetic routes to produce functionalized isochroman derivatives. For example, the oxa-Pictet-Spengler reaction has been highlighted as a direct and modular method for constructing the isochroman motif. rsc.orgrsc.org Recent advancements have expanded the scope of this reaction by using epoxides as aldehyde surrogates, allowing for the creation of a wider diversity of functionalized isochromans under mild conditions. rsc.orgrsc.org Furthermore, enantioselective synthesis methods are being developed to produce specific stereoisomers of isochromans, which is crucial as different enantiomers of a chiral drug can have vastly different biological effects. nih.gov
Another area of active research involves the synthesis of hybrid molecules that combine the isochroman scaffold with other pharmacologically active moieties. This strategy aims to create new chemical entities with enhanced or novel biological activities.
The development of new catalytic methods is also a key trend. For instance, cross-dehydrogenative coupling (CDC) reactions are being used to synthesize α-substituted isochroman derivatives. researchgate.net More recently, a selective ring-opening amination of isochromans has been reported, providing a novel method for molecular structure editing and the synthesis of o-aminophenethyl alcohols and amines under mild, transition-metal-free conditions.
These emerging trends in synthesis and derivatization are paving the way for the exploration of this compound and its analogs in various fields of chemical and pharmaceutical research, with the potential to uncover new lead compounds for drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNVOJMYCNULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Isochroman 6 Amine and Its Analogues
Structure Activity Relationship Sar Studies of Isochroman 6 Amine Derivatives
Elucidation of Pharmacophoric Requirements for Biological Activities
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. patsnap.comnumberanalytics.com For isochroman-6-amine derivatives, the key pharmacophoric features often include the isochroman (B46142) ring system, the amino group, and specific substituents on the aromatic ring. nih.gov
The aryl moiety, the amine nitrogen, and the benzylic ethereal oxygen of the isochroman scaffold are considered presumed active groups. nih.gov The spatial arrangement of these groups is critical for interaction with biological targets. nih.gov For instance, in analogues of sympathomimetic catecholamines, the 1-(aminomethyl)-6,7-dihydroxyisochromans were designed as semirigid analogues where these key groups are held in a specific spatial relationship that corresponds to the active conformation of the parent compounds. nih.gov
Pharmacophore modeling helps in identifying and optimizing lead compounds by determining the necessary orientation and arrangement of functional groups for target interaction. patsnap.com This approach allows for modifications to enhance efficacy, selectivity, and pharmacokinetic properties. patsnap.com The core concept is that shared chemical functionalities and their spatial arrangement lead to similar biological activities. mdpi.com Key features considered in pharmacophore models include hydrogen bond acceptors and donors, aromatic rings, hydrophobic centers, and charged groups. patsnap.com
Impact of Substitution Patterns on Biological Potency
The biological potency of this compound derivatives can be significantly altered by modifying the substitution patterns on both the isochroman ring and the amino group.
Substitutions on the isochroman ring play a crucial role in modulating the biological activity of these compounds. The position and nature of the substituents can influence the molecule's interaction with its biological target.
Hydroxyl and Methoxy (B1213986) Groups: The introduction of hydroxyl or methoxy groups on the isochroman ring has been shown to enhance antimicrobial efficacy. For example, diol substitutions on the isochroman ring may contribute to the molecule's ability to interact with biological targets like enzymes or receptors. ontosight.ai In a series of 1-(aminomethyl)isochroman derivatives, 6,7-dihydroxy and 5,6-dihydroxy substitutions were investigated for their adrenergic properties. nih.gov
Other Substituents: The introduction of various functional groups on the aryl ring of isochroman has been explored. nih.gov Even seemingly minor changes, such as altering the position of a chlorine atom on an aromatic ring or replacing it with another halogen, can lead to a complete loss of biological activity in some related heterocyclic compounds. sci-hub.se Studies on isochroman-1,4-dione (B1610725) derivatives have shown that substitution at the 7-position can be associated with increased anticancer activity.
The following table summarizes the impact of some substitutions on the isochroman ring:
| Substitution Position(s) | Substituent(s) | Observed Impact on Biological Activity |
| 6,7 | Dihydroxy | Adrenergic properties nih.gov |
| 5,6 | Dihydroxy | Adrenergic properties nih.gov |
| 7 | Various | Potential for increased anticancer activity in dione (B5365651) derivatives |
| General Aromatic Ring | Hydroxyl, Methoxy | Enhanced antimicrobial efficacy |
Modifications to the amino group of this compound are critical for its biological activity, as this group is often involved in key interactions with the target, such as forming salt bridges. mdpi.com
N-Alkylation: The nature of the alkyl substituent on the nitrogen atom can significantly influence potency. For instance, in related heterocyclic systems, the introduction of an isobutyl chain on the nitrogen atom of a pyrrolidine (B122466) ring maintained high affinity for the 5-HT6 receptor. mdpi.com In contrast, introducing a 2-hydroxyethyl moiety was unfavorable for this interaction. mdpi.com
Amine Type: The type of amine (primary, secondary, or tertiary) can also affect activity. For example, the N-dealkylated metabolite of amiodarone, which has a secondary amine, shows a similar pharmacological profile to the parent compound with a tertiary amine but has a potential for greater toxicity. scirp.org
Incorporation into Rings: Incorporating the amino group into a heterocyclic ring, such as piperazine (B1678402), is a common strategy in drug design. nih.gov The piperazine scaffold can improve pharmacokinetic properties due to its two nitrogen atoms, which can increase water solubility. nih.gov
The following table illustrates the effects of some amino group modifications in related heterocyclic systems:
| Modification | Example Substituent/Change | Impact on Activity (in related systems) |
| N-Alkylation | Isobutyl chain | Maintained high affinity for 5-HT6R mdpi.com |
| N-Alkylation | 2-hydroxyethyl | Decreased affinity for 5-HT6R mdpi.com |
| Amine Type | Secondary vs. Tertiary | Can alter toxicity profile scirp.org |
| Ring Incorporation | Piperazine | Can improve pharmacokinetic properties nih.gov |
Substitutions at the Isochroman Ring
Conformational Analysis and its Correlation with Biological Activity
Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and how these different spatial arrangements impact biological activity. fiveable.me For flexible molecules, understanding the bioactive conformation—the specific 3D arrangement that allows for optimal interaction with a biological target—is a key step in drug design. fiveable.me
For isochroman derivatives, conformational analysis has been used to understand their adrenergic activity. nih.gov Studies on conformationally restrained analogues of sympathomimetic catecholamines, including isochroman derivatives, have utilized ¹H NMR spectrometry and theoretical calculations. nih.gov These studies indicated that in active 1-(aminomethyl)dihydroxyisochromans, the key functional groups (aryl moiety, amine nitrogen, and benzylic ethereal oxygen) are in a spatial relationship that matches the preferred, and pharmacophoric, conformation of the parent catecholamines. nih.gov
By comparing the stereostructures of these semi-rigid isochroman analogues with their biopharmacological properties, it was possible to refine models of adrenoceptors and identify regions that might hinder the binding of certain adrenergic drugs. nih.gov Reducing the conformational flexibility of a ligand can enhance its binding affinity by decreasing the entropic penalty of complex formation, provided the constrained conformation is the same as the one adopted in the binding site. sci-hub.se
Computational Chemistry and Molecular Modeling in SAR Studies
Computational chemistry and molecular modeling are powerful tools used to study molecular structure and properties, aiding in the rational design of new drugs. kallipos.grgoogle.comethernet.edu.et These methods are integral to modern SAR studies.
Pharmacophore Modeling: As discussed earlier, computational methods are used to generate and validate pharmacophore models, which serve as blueprints for designing new molecules with desired biological activities. patsnap.comnumberanalytics.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, allowing for the study of ligand-receptor interactions. nih.gov For example, molecular modeling of hydroxylated indenoisoquinolines, which share some structural similarities with isochroman derivatives, supported the observed high potency of certain isomers as topoisomerase I poisons. nih.gov The modeling showed that a 9-hydroxyl group was well-accommodated in the binding site, whereas other substitutions led to steric clashes. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of ligand-receptor interactions. nih.gov For instance, MD simulations of 1H-pyrrolo[3,2-c]quinoline derivatives helped to understand how different amine substitutions influenced the quality of the salt bridge formed with the 5-HT6 receptor, explaining the observed differences in affinity. mdpi.com
Quantum Chemistry: These methods apply quantum mechanics to study molecular structure and properties. kallipos.gr
These computational approaches allow researchers to screen large virtual libraries of compounds, prioritize synthesis, and gain a deeper understanding of the molecular basis of biological activity, thereby accelerating the drug discovery process. mdpi.comnih.gov
Pharmacological and Biological Investigations of Isochroman 6 Amine Analogues
Central Nervous System (CNS) Activity and Neuropharmacology
Isochroman (B46142) derivatives have shown promise in modulating CNS activity, with research focusing on their potential in neuroprotection and targeting specific neurotransmitter systems.
Several isochroman derivatives have been developed as selective agonists for the 5-HT1D receptor, a target implicated in migraine pathophysiology nih.govresearchgate.netnih.gov. These compounds aim to provide migraine relief without the cardiovascular side effects associated with some other treatments nih.govresearchgate.net. For instance, isochroman-6-carboxamides have been identified as potent and selective 5-HT1D agonists, with studies investigating their affinity and efficacy for this receptor nih.govnih.govresearchgate.net. PNU-142633, a notable example, demonstrated high affinity (Ki = 6 nM) for 5-HT1D receptors while showing selectivity over 5-HT1B receptors (Ki > 18 μM) researchgate.net.
Isochroman derivatives have exhibited neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and oxidative neuronal injuries smolecule.comnih.govunideb.hutandfonline.com. The synthetic 1,3-disubstituted isochroman derivative JE-133 has shown superior neuroprotective effects against hydrogen peroxide-induced oxidative injuries in SH-SY5Y neuroblastoma cells and rat primary cortical neurons nih.govnih.gov. This protection is mediated through dual regulatory mechanisms involving the activation of cell survival pathways and inhibition of apoptotic changes, potentially by modulating the MAPK and PI3K/Akt signaling pathways nih.govnih.gov. Other hydroxy-1-aryl-isochroman derivatives have also demonstrated cytoprotective properties against nitrosative stress and lipid peroxidation in microglia cells, suggesting their potential in treating neuroinflammatory conditions tandfonline.com.
While direct mentions of isochroman-6-amine as a NET ligand are not prominent in the initial search results, the broader class of isochromans has been investigated for their interactions with various biological targets, including those within the noradrenergic system. The modulation of the noradrenergic system is a key area in CNS drug discovery, and the isochroman scaffold's versatility suggests potential for developing NET ligands.
Isochroman derivatives have been explored as conformationally restrained analogues of sympathomimetic catecholamines, investigating their interactions with adrenergic receptors acs.orgsemanticscholar.orgresearchgate.netprobes-drugs.orgmdedge.com. Studies have synthesized and analyzed isochroman derivatives, such as 1-(aminomethyl)-6,7-dihydroxyisochromans and 1-(aminomethyl)-5,6-dihydroxyisochromans, as semirigid analogues of norepinephrine (B1679862) (NE) and isoproterenol (B85558) (ISO) to understand their adrenergic activity researchgate.net. These investigations aim to map the structure-activity relationships for adrenergic receptor binding researchgate.netnih.gov.
Noradrenergic System Modulation and Norepinephrine Transporter (NET) Ligands
Anti-inflammatory and Immunomodulatory Properties
Isochroman derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.netrsc.org. Research has shown that certain isochroman compounds can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α researchgate.net. For example, pyrano-isochromanones, such as derivatives 4e and 4f, exhibited potent IL-6 inhibition nih.gov. Studies on hydroxy-1-aryl-isochroman derivatives have indicated their ability to reduce cellular nitrosative stress and protect against lipid peroxidation, suggesting their utility in managing inflammatory conditions tandfonline.com. Furthermore, isochroman derivatives from endophytic fungi have shown inhibitory effects on LPS-induced IL-6 and TNF-α production, with IC50 values reported for specific compounds researchgate.net.
Table 1: Anti-inflammatory Activity of Isochroman Derivatives
| Compound/Derivative | Target/Activity | IC50 Value | Reference |
| Pyrano-isochromanone 4e | IL-6 inhibition | Not specified | nih.gov |
| Pyrano-isochromanone 4f | IL-6 inhibition | Not specified | nih.gov |
| Xylariphilone (5) | IL-6 inhibition | 5.3 μM | researchgate.net |
| Xylariphilone (5) | TNF-α inhibition | 37.6 μM | researchgate.net |
| Xylariphilone (5) | IL-12 p40 inhibition | 19.4 μM | researchgate.net |
| ISO-2 | Cytoprotective effect on microglia | Not specified | tandfonline.comresearchgate.net |
| ISO-3 | Cytoprotective effect on microglia | Not specified | tandfonline.comresearchgate.net |
| ISO-4 | Cytoprotective effect on microglia | Not specified | tandfonline.comresearchgate.net |
Anticancer and Antitumor Activities
Isochroman derivatives have been investigated for their anticancer and antitumor properties, showing cytotoxic effects against various cancer cell lines and mechanisms of action related to cell proliferation and apoptosis researchgate.netnih.govontosight.ainih.govpatsnap.comnih.gov. For instance, certain 4-arylisochromenes have demonstrated potent antiproliferative activity, with compound (±)-19b exhibiting an IC50 of 15 nM against cancer cells nih.gov. Structure-activity relationship (SAR) studies have indicated that the position of hydroxyl groups on the isochroman moiety is crucial for antiproliferative activity, with compounds containing a hydroxyl at the C-5 position showing the most potent activity nih.gov. Additionally, isocoumarin (B1212949) derivatives, which are structurally related to isochromans, have also shown significant cytotoxic effects and apoptotic induction in breast cancer cells nih.gov.
Mechanistic Studies of Isochroman 6 Amine and Its Bioactive Derivatives
Elucidation of Molecular Targets and Pathways
Studies on isochroman (B46142) derivatives have investigated their interactions with a range of biological targets. For instance, certain isochroman derivatives have been characterized for their potential to modulate adrenergic receptors, acting as analogs of sympathomimetic catecholamines nih.gov. Other related heterocyclic structures, such as pyrano-isochromanones, have shown promise as inhibitors of pro-inflammatory cytokines like IL-6 and TNF-α, suggesting interference with inflammatory signaling cascades researchgate.net. In other contexts, isochroman derivatives have been examined for their ability to disrupt bacterial cell membranes, inhibit essential enzymes, induce apoptosis, or inhibit cell proliferation, particularly in cancer research . Furthermore, some related compounds have been studied for their effects on heat shock transcription factor 1 (HSF1) pathways and the induction of heat shock proteins (HSP72) nih.gov.
Receptor Binding Assays and Functional Tests
Receptor binding assays are fundamental for understanding the affinity and efficacy of compounds for specific biological receptors. For isochroman derivatives, these methods have been employed to evaluate their adrenergic properties, comparing their binding affinities and functional responses to known agonists and antagonists nih.gov. These assays typically involve the use of radiolabeled ligands to quantify the interaction between a compound and its target receptor revvity.comrevvity.com. For example, research has assessed the capacity of isochroman analogs to bind and activate nuclear receptors such as the Retinoid-X-Receptor (RXR) and Liver-X-receptor (LXR), determining key parameters like EC50 and IC50 values mdpi.com. Such studies are crucial for defining the potency and selectivity of potential therapeutic agents.
Enzymatic Inhibition Studies
Enzymatic inhibition studies are vital for identifying compounds that can modulate the activity of specific enzymes. While direct studies on Isochroman-6-amine were not found, related isochroman structures have been explored for their inhibitory potential. For example, isochroman-4-ones have been investigated for their inhibitory effects on acetylcholinesterase (AChE) researchgate.net. Pyrano-isochromanones have demonstrated the capacity to inhibit IL-6 production, indicating a mechanism that likely involves interaction with enzymes within inflammatory pathways researchgate.net. Additionally, research into compounds targeting enzymes like Rho-kinase (ROCK) has identified potent inhibitors, with studies focusing on their enzyme inhibitory profiles researchgate.net.
Cellular Mechanism of Action Investigations
Investigating the cellular mechanism of action helps to clarify how a compound exerts its effects within living cells. For isochroman derivatives, these investigations have included assessing their antimicrobial mechanisms, such as disrupting bacterial cell membranes or inhibiting vital enzymes . In the context of cancer research, studies have explored mechanisms involving the induction of apoptosis or the inhibition of cell proliferation . Other related compounds have been evaluated for their ability to induce DNA damage, influence cell cycle progression, or modulate cellular stress responses, such as the HSF1-mediated induction of HSP72 nih.govacs.org.
In Vivo Pharmacological Mechanisms
Understanding the in vivo pharmacological mechanisms involves examining how a compound functions and impacts a living organism. For isochroman derivatives, early research involved comparing the in vitro adrenergic properties of semirigid analogs with their parent compounds nih.gov. Studies on pyrano-isochromanones have explored their anti-inflammatory and anti-arthritic effects in animal models, noting dose-dependent inhibition of cytokines and a reduction in inflammatory markers researchgate.net. Other related compounds have demonstrated in vivo anti-HIV activity acs.org. These investigations provide critical insights into a compound's efficacy, pharmacokinetics, and potential therapeutic applications within a biological system.
Computational and Theoretical Mechanistic Studies
Computational and theoretical studies are instrumental in predicting and understanding reaction mechanisms and molecular interactions. For isochroman derivatives and related amine-containing heterocycles, these methods have been widely applied. Density Functional Theory (DFT) calculations, for instance, have been utilized for conformational analysis, offering insights into the spatial arrangement of functional groups crucial for receptor binding nih.gov. Theoretical studies have also been employed to elucidate reaction pathways, such as C–H insertion mechanisms in isochroman synthesis rsc.org or nucleophilic addition to isocyanides mdpi.com. Furthermore, computational modeling aids in understanding structure-activity relationships (SAR) and predicting binding affinities to biological targets mdpi.comresearchgate.netnih.govnih.gov. These studies are essential for the rational design of novel compounds with enhanced properties.
Compound List:
Isochroman
this compound (Subject of inquiry; specific mechanistic studies not found)
1-(aminomethyl)-6,7-dihydroxyisochromans
1-(aminomethyl)-5,6-dihydroxyisochromans
Isochroman-1,4-dione (B1610725)
Pyrano-isochromanones
Isochroman-4-ones
Isochroman-6-carboxamides
Isoquinolin-1-amine (Related heterocycle)
Tetrahydroisoquinolines (THIQs) (Related heterocycle)
Preclinical Development and Therapeutic Potential
In Vitro and In Vivo Efficacy Studies
Isochroman (B46142) derivatives have demonstrated a broad spectrum of biological activities in preclinical studies. These include antimicrobial, anticancer, anti-inflammatory, antioxidant, antihypertensive, and CNS-related effects researchgate.netresearchgate.netresearchgate.net.
Antimicrobial and Anticancer Activity: Isochroman-1,4-dione (B1610725) derivatives have shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the range of 50 to 100 μM against Escherichia coli and Staphylococcus aureus . In cancer research, certain isochroman derivatives have demonstrated in vitro cytotoxicity, inducing apoptosis in cancer cell lines. For instance, one study reported an IC50 value of approximately 97.4 μM for an isochroman derivative in HeLa cells, linked to the activation of caspase pathways . Another derivative exhibited significant in vitro cell growth inhibition against human cancer cell lines, with IC50 values of 0.098 μM against HCT116 and 0.066 μM against NCI-N87 cells molaid.com. This compound also showed potent in vivo antitumor efficacy, achieving 136% tumor growth inhibition in a human NCI-N87 gastric cancer xenograft model molaid.com.
Cardiovascular Effects: Novel hybrid compounds incorporating the isochroman scaffold have been investigated for their antihypertensive properties. One such compound, when tested in spontaneously hypertensive rats, demonstrated a significant reduction in both systolic and diastolic blood pressure, comparable to established antihypertensive drugs . Research on isochroman-4-one (B1313559) derivatives has also identified potential antihypertensive candidates, with specific substitutions showing enhanced activity researchgate.net.
CNS and Other Activities: Isochroman derivatives have been explored for their central nervous system (CNS) activities, including potential neuroprotective effects and cognitive enhancement researchgate.net. Furthermore, isochromans have been associated with anti-inflammatory, antioxidant, and antiplatelet activities researchgate.net.
Table 1: Summary of Preclinical Efficacy of Isochroman Derivatives
| Compound Class/Example | Biological Activity | Target/Cell Line | Key Finding | Reference |
| Isochroman-1,4-dione derivatives | Antimicrobial | E. coli, S. aureus | MICs ranging from 50–100 μM; disruption of cell membranes. | |
| Isochroman-1,4-dione derivatives | Anticancer | HeLa cells | IC50 ≈ 97.4 μM; induction of apoptosis via caspase pathways. | |
| Specific Isochroman Analogue (from molaid.com) | Anticancer | HCT116, NCI-N87 cells | In vitro IC50 values of 0.098 μM (HCT116) and 0.066 μM (NCI-N87); 136% tumor growth inhibition in NCI-N87 xenograft model. | molaid.com |
| Novel Isochroman Hybrid | Antihypertensive | Spontaneously Hypertensive Rats | Significant reduction in systolic and diastolic blood pressure. | |
| Isochroman-4-one derivatives | Antihypertensive | N/A | 7-substituted iso-propylamine derivatives showed high antihypertensive activity. | researchgate.net |
| Isochroman Derivatives (general) | CNS Activity | N/A | Potential neuroprotective effects, cognitive enhancement. | researchgate.net |
| Isochroman Derivatives (general) | Anti-inflammatory | N/A | Inhibition of COX-2 activity, reduction of inflammation markers. | researchgate.net |
| Isochroman-6-carboxamides | Serotonin Receptor Agonist | 5-HT1D | Selective agonists with potential for migraine treatment. | nih.gov |
| Isochroman Analogues (e.g., CD3254, NEt-TMN analogs) | RXR Agonism | Leukemia cell line | Potent RXR selective agonists, some more potent than bexarotene; potential for neurodegenerative disorders and cancer. | mdpi.com |
Pharmacokinetic Profiling of Isochroman-6-amine Analogues
Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of isochroman derivatives is crucial for their development as therapeutic agents. While specific ADME data for this compound itself might be limited in the reviewed literature, studies on its analogues provide insights.
Absorption and Distribution: Some isochroman analogues have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and potential for blood-brain barrier (BBB) penetration, making them suitable for CNS-targeted therapies molaid.comvulcanchem.com. In silico ADME predictions for certain heterocyclic analogues, including those with isochroman-like features, suggest good intestinal absorption and BBB entry mdpi.com. The isochroman moiety itself has been hypothesized to increase resistance to metabolic oxidation mdpi.com.
Future Directions and Research Perspectives
Novel Synthetic Methodologies for Enhanced Scalability and Stereocontrol
The efficient and precise synthesis of Isochroman-6-amine and its derivatives is paramount for their widespread use and rigorous evaluation. Current synthetic routes may present challenges in terms of yield, scalability, and stereochemical control, particularly if the compound possesses chiral centers. Future research should prioritize the development of novel synthetic methodologies that address these limitations. This includes exploring advanced catalytic systems, such as organocatalysis or transition metal catalysis, which can offer higher efficiency and selectivity researchgate.netntnu.noresearchgate.netresearchgate.netresearchgate.net. Furthermore, the development of greener synthetic approaches, employing milder reaction conditions and environmentally friendly solvents, will be crucial for sustainable large-scale production rsc.orgsemanticscholar.org. Emphasis will also be placed on stereoselective synthesis to obtain enantiomerically pure compounds, which is critical for understanding stereospecific biological activities and avoiding potential off-target effects associated with racemic mixtures researchgate.netntnu.norsc.orggoogle.com.
Advanced SAR and QSAR Studies for Lead Optimization
To maximize the therapeutic efficacy and minimize potential liabilities of this compound, comprehensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable. These studies involve systematically modifying the chemical structure of this compound to identify key pharmacophores and understand how structural changes influence biological activity patsnap.comucl.ac.ukacs.orgfrontiersin.orgrroij.comijrpr.com. Advanced SAR analyses will guide the rational design of analogs with improved potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), and reduced toxicity. QSAR modeling, utilizing computational approaches like Bayesian model averaging and artificial neural networks, can predict the activity of novel compounds, thereby accelerating the lead optimization process and reducing experimental costs nih.govnih.gov.
Table 1: Hypothetical SAR Findings for this compound Derivatives
| Modification Site | Hypothetical Modification | Resulting Compound Name (Hypothetical) | Impact on Activity (e.g., Target Binding Affinity) | Potential Rationale |
| Aromatic Ring (C7) | Methylation | 7-Methyl-isochroman-6-amine | Increased | Enhanced lipophilicity, improved hydrophobic interactions with target. |
| Aromatic Ring (C8) | Hydroxylation | 8-Hydroxy-isochroman-6-amine | Decreased | Potential for altered electronic distribution or steric hindrance. |
| Amine Group (-NH2) | Acetylation | N-Acetyl-isochroman-6-amine | No significant change | Acetylation may alter solubility but not core binding if amine is not critical for interaction. |
| Isochroman (B46142) Ring (C1) | Methyl substitution | 1-Methyl-isochroman-6-amine | Modest decrease | Steric hindrance may impede optimal binding to the target site. |
| Isochroman Ring (C3) | Introduction of hydroxyl | 3-Hydroxy-isochroman-6-amine | Increased | Potential for new hydrogen bonding interactions with the target. |
Exploration of New Biological Targets and Therapeutic Applications
The inherent structural features of this compound, particularly its heterocyclic nature, suggest potential interactions with a diverse range of biological targets ijrpr.comnumberanalytics.com. Future research should focus on identifying novel targets and exploring new therapeutic applications beyond any currently established uses. This could involve high-throughput screening against panels of enzymes, receptors, and cellular pathways, or leveraging knowledge from related heterocyclic compounds with known biological activities numberanalytics.comnews-medical.net. Furthermore, drug repurposing strategies, guided by transcriptomic data that reveals gene expression patterns associated with diseases, could uncover unexpected therapeutic uses for this compound or its analogs lifescienceleader.com. Areas such as neurodegenerative diseases, metabolic disorders, or infectious diseases could represent fertile ground for investigation, given the prevalence of heterocyclic scaffolds in drugs targeting these conditions nih.govnumberanalytics.com.
Integration of Omics Technologies in Mechanistic Studies
To fully elucidate the mechanism of action of this compound, the integration of various omics technologies—including transcriptomics, proteomics, and metabolomics—will be critical capes.gov.brresearchgate.nettandfonline.combiotech-spain.comnih.govjci.orgpanomebio.comlongdom.orgnaiss.seresearchgate.net. Transcriptomics can reveal how this compound affects gene expression patterns, providing insights into cellular pathways modulated by the compound lifescienceleader.comcapes.gov.brnih.gov. Proteomics can identify the specific proteins that this compound interacts with, offering direct evidence of target engagement and downstream effects worldpreclinicalcongress.combiognosys.comnih.govinotiv.comsapient.bio. Metabolomics can provide a biochemical snapshot of the cellular state, revealing how the compound perturbs metabolic pathways researchgate.nettandfonline.combiotech-spain.comresearchgate.netdiscoveryontarget.com. By integrating data from these different omics layers, researchers can build a comprehensive, systems-level understanding of this compound's biological effects, identify potential biomarkers, and predict efficacy or toxicity more accurately nih.govjci.orgpanomebio.comnaiss.seresearchgate.net.
Collaborative Research for Translational Development
The successful transition of this compound from laboratory research to potential clinical application necessitates robust collaborative efforts. Translational research bridges the gap between basic scientific discoveries and patient benefit, often facing significant challenges such as funding, regulatory hurdles, and the complexity of human biology researchgate.netnih.govnfcr.org. Partnerships between academic institutions, pharmaceutical companies, and biotechnology firms are crucial for pooling resources, expertise, and infrastructure researchgate.netacs.org. Such collaborations can accelerate target validation, optimize lead compounds, conduct rigorous preclinical and clinical testing, and navigate the regulatory approval process more effectively researchgate.netnih.govacs.org. Establishing clear communication channels, shared intellectual property frameworks, and aligned research goals will be vital for fostering successful academic-industry partnerships in the development of this compound.
Q & A
Q. What are the standard synthetic routes for Isochroman-6-amine, and how can purity be optimized during synthesis?
this compound is typically synthesized via nucleophilic substitution or reductive amination reactions targeting the chroman scaffold. Key steps include introducing the amine group at position 6 and ensuring regioselectivity. To optimize purity:
- Use high-purity reagents and inert conditions to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
- Validate purity (>95%) using NMR, IR spectroscopy, and mass spectrometry .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Confirm structural integrity by analyzing aromatic proton environments (δ 6.5–7.5 ppm for chroman protons) and amine-related shifts.
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 149.2 for C9H11NO) and fragmentation patterns.
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹). Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity data (e.g., IC50 values) may arise from variations in assay conditions, cell lines, or compound purity. Mitigation strategies:
- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Replicate experiments : Perform dose-response curves in triplicate with blinded analysis.
- Control purity : Re-synthesize batches and re-test; include impurity profiling (e.g., LC-MS for byproducts) .
Q. What experimental designs are optimal for probing this compound’s mechanism of action in neurological targets?
- In vitro : Pair receptor-binding assays (e.g., radioligand displacement for serotonin receptors) with functional assays (cAMP modulation).
- In silico : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to 5-HT1A/2A receptors.
- In vivo : Use rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life, brain penetration) .
Q. How should researchers address conflicting NMR data for this compound derivatives?
- Re-examine sample preparation : Ensure deuterated solvents are anhydrous and free of paramagnetic ions.
- Use 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts.
- Compare with computational predictions : Tools like ACD/Labs or MestReNova simulate expected spectra based on stereochemistry.
- Document anomalies : Report unexpected peaks as potential rotamers or impurities .
Methodological and Literature Review Questions
Q. What strategies ensure comprehensive literature reviews on this compound’s pharmacological potential?
- Database selection : Prioritize PubMed, SciFinder, and Web of Science using Boolean terms (e.g., "this compound AND (neuroprotective OR anticancer)").
- Filter by study type : Focus on peer-reviewed articles with full experimental details.
- Analyze trends : Use citation mapping (e.g., VOSviewer) to identify knowledge gaps, such as understudied targets like NMDA receptors .
Q. How can researchers validate the reproducibility of this compound synthesis protocols from outdated literature?
- Modernize techniques : Replace hazardous solvents (e.g., benzene) with safer alternatives (toluene).
- Optimize reaction conditions : Use microwave-assisted synthesis for improved yield and reduced time.
- Cross-validate : Compare results with recent protocols (post-2020) and share raw data via repositories like Zenodo .
Data Presentation and Compliance
Q. What criteria should be met when reporting analytical data for regulatory submissions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
